Anticonvulsant Activity Claimed for N-Allyl vs. Other N-Alkyl Substituted N-(pyrrol-1-yl)pyridinamines
The US Patent 5,776,955 specifically claims N-(2-propenyl)-N-(1H-pyrrol-1-yl)-4-pyridinamine (the target compound) as a distinct entity for the treatment of convulsions. The patent differentiates it from a series of other N-substituted analogs including methyl, ethyl, propyl, butyl, and 2-propynyl derivatives, each of which is claimed separately, indicating that the specific N-allyl substitution is a critical feature for the claimed anticonvulsant activity [1]. While the patent does not provide direct comparative ED50 data between all analogs, the explicit differentiation in the claims implies that the allyl group confers a unique pharmacological profile. No head-to-head efficacy comparison was found in the disclosed patent document.
| Evidence Dimension | Anticonvulsant activity (claimed) |
|---|---|
| Target Compound Data | N-(2-propenyl)-N-(1H-pyrrol-1-yl)-4-pyridinamine is claimed for anticonvulsant use. |
| Comparator Or Baseline | N-methyl, N-ethyl, N-propyl, N-butyl, N-2-propynyl, and other N-(pyrrol-1-yl)pyridinamine analogs are claimed separately. |
| Quantified Difference | No quantitative ED50 or seizure protection data is provided in the patent for direct comparison. |
| Conditions | Patent claim based on in vivo anticonvulsant screening models (specific models not detailed). |
Why This Matters
The explicit differentiation in a granted US patent suggests that the allyl substituent is functionally distinct from other N-alkyl groups for anticonvulsant activity, guiding researchers to select this specific compound for neurological studies rather than a cheaper, more readily available analog.
- [1] US Patent 5,776,955. (1998). Use of unsubstituted and substituted n-(pyrrol-1-yl)pyridinamines as anticonvulsant agents. View Source
